![molecular formula C14H16N2O5S2 B4771659 N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771659.png)
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as NSC 719648, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research and treatment.
Mechanism of Action
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 is believed to exert its anti-cancer effects through inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and plays a role in tumor growth and progression. By inhibiting CA IX, N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 may disrupt the tumor microenvironment and reduce cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has been well-tolerated and has not caused significant adverse effects. However, further studies are needed to determine the long-term effects of N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 on human health.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has several advantages for lab experiments, including its low toxicity and ability to inhibit CA IX. However, N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dose and duration of N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 treatment.
Future Directions
For N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 research include investigating its potential use in combination with other anti-cancer agents, determining its efficacy in animal models of cancer, and exploring its mechanism of action in greater detail. Additionally, studies are needed to determine the safety and efficacy of N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 in human clinical trials.
Scientific Research Applications
N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has been studied for its potential use in cancer research and treatment. In vitro studies have shown that N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide 719648 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-(methanesulfonamido)-N-(2-methoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-21-14-6-4-3-5-13(14)16-23(19,20)12-9-7-11(8-10-12)15-22(2,17)18/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTBNSHPCYHPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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